molecular formula C7H10N2OS B3361083 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one CAS No. 91121-80-1

5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3361083
CAS No.: 91121-80-1
M. Wt: 170.23 g/mol
InChI Key: WSMRNAPSUJKNOL-UHFFFAOYSA-N
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Description

5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one is a compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its imidazolidinone core, which is modified with a 2-methylpropylidene group and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiourea derivative under controlled conditions. One common method involves the reaction of 2-methylpropanal with thiourea in the presence of a base, such as sodium hydroxide, to form the desired imidazolidinone derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Sodium borohydride

    Nucleophiles: Alkyl halides, amines

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Reduced imidazolidinone derivatives

    Substitution Products: Alkylated imidazolidinone derivatives

Mechanism of Action

The mechanism of action of 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone core can interact with various receptors and enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-(2-methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4(2)3-5-6(10)9-7(11)8-5/h3-4H,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMRNAPSUJKNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=C1C(=O)NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90756988
Record name 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90756988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91121-80-1
Record name 5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90756988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 3
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 4
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 5
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one
Reactant of Route 6
5-(2-Methylpropylidene)-2-sulfanylideneimidazolidin-4-one

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